3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(17)11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKIOLHKMYMKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416236-09-2 | |
| Record name | 3-{2-[(tert-butoxy)carbonyl]phenyl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid typically involves the esterification of 2-(2-Methylpropan-2-yl)oxycarbonylbenzoic acid with propanoic acid. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Boc-Protected Derivatives
- Boc-D-3-Benzothienylalanine (): Structure: Boc group protects an amino acid’s α-amino group, attached to a benzothiophene ring. Key Differences: The Boc group in this compound modulates peptide stability and solubility, whereas in the target compound, it modifies the phenyl ring’s electronic environment.
- 3-[(2-Methylpropan-2-yl)oxycarbonylsulfanyl]propanoic Acid (): Structure: Boc group linked to a sulfur atom. Key Differences: The sulfanyl-Boc moiety alters acidity (pKa) and stability compared to the ester-linked Boc in the target compound.
Ortho-Substituted Phenylpropanoic Acids
- 3-(2-Methoxyphenyl)propanoic Acid (): Structure: Methoxy group at the ortho position. Key Differences: The methoxy group is smaller and electron-donating, leading to reduced steric hindrance and higher solubility in polar solvents compared to the Boc-substituted target compound. Physical Data: Melting point 85–89°C; the Boc analog may exhibit a lower melting point due to disrupted crystal packing .
Para-Substituted Phenylpropanoic Acids
- 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid (): Structure: Isobutyl group at the para position. Key Differences: Para substitution reduces steric hindrance, enhancing reactivity in coupling reactions. The isobutyl group increases lipophilicity (logP) compared to the Boc group’s polar ester .
Physicochemical Properties
Biological Activity
3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid, a compound characterized by its unique chemical structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the molecular formula . Its structure features a phenyl group, a methoxycarbonylamino group, and a branched isopropyl moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 397.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | Not available |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Receptor Binding : It may bind to receptors influencing signal transduction pathways related to pain perception or immune response.
1. Anti-inflammatory Effects
Research indicates that derivatives of propanoic acids can exhibit anti-inflammatory properties. The specific compound under consideration has been studied for its potential to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.
2. Anticancer Potential
Several studies have explored the anticancer properties of similar compounds. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth by targeting specific signaling pathways.
Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant inhibition of COX enzymes, which play a vital role in the inflammatory process. This suggests that this compound may share similar properties.
Study 2: Anticancer Activity
In vitro studies have shown that compounds with structural similarities can induce cell cycle arrest in cancer cells. For instance, a derivative was tested against breast cancer cell lines, resulting in a notable decrease in cell viability and induction of apoptosis.
Research Applications
The compound is being investigated for various applications:
- Pharmaceutical Development : Its potential as an anti-inflammatory or anticancer agent makes it a candidate for drug development.
- Biochemical Research : It serves as a tool for studying enzyme kinetics and receptor-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
